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Executive Summary
E2730 is an investigational anti-seizure medication (ASM) demonstrating a promising and

differentiated profile in preclinical studies. Developed by Eisai Co., Ltd., E2730 is a selective,

uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). This unique

mechanism of action allows E2730 to selectively enhance GABAergic neurotransmission in a

hyperactivated state, such as during a seizure, while having minimal effects under normal

physiological conditions. This activity-dependent inhibition is hypothesized to contribute to a

wide therapeutic margin, a critical attribute for patient quality of life. Preclinical evidence in a

range of animal models of epilepsy, including those for focal and generalized seizures as well

as rare epileptic syndromes, indicates broad-spectrum efficacy. This technical guide provides a

comprehensive overview of the core preclinical data, experimental methodologies, and the

proposed mechanism of action of E2730.

Mechanism of Action
E2730's primary mechanism of action is the selective and uncompetitive inhibition of GAT-1.[1]

[2] GAT-1 is a presynaptic transporter responsible for the reuptake of GABA, the primary

inhibitory neurotransmitter in the central nervous system.[3] By inhibiting GAT-1, E2730
increases the concentration of GABA in the synaptic cleft.
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The "uncompetitive" nature of E2730's inhibition is a key differentiator.[1][3] Unlike non-

competitive inhibitors such as tiagabine, which block GAT-1 regardless of synaptic activity,

E2730's inhibitory effect is positively correlated with the ambient GABA concentration.[1][4] This

means that E2730 is more effective when GABA levels are high, a state associated with

excessive neuronal firing during a seizure.[1] This targeted action is believed to enhance

inhibitory tone precisely when and where it is needed most, while avoiding the global central

nervous system depression that can lead to adverse effects with other GABAergic agents.[1][5]

In vitro studies have confirmed the selectivity of E2730 for GAT-1 over other GABA transporters

(GAT-2, GAT-3, and BGT-1).[1][3][4] The 50% inhibitory concentration (IC50) values for human

GAT-1 were significantly lower than for other transporters, indicating a high degree of

selectivity.[3] Furthermore, binding assays using [3H]E2730 in brain synaptosomal membranes

from GAT-1 deficient mice showed significantly diminished binding, confirming GAT-1 as the

specific target.[1][4]
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Figure 1: Proposed Mechanism of Action of E2730.

Quantitative Preclinical Efficacy and Safety Data
E2730 has demonstrated a broad anti-seizure profile across multiple, well-validated animal

models of epilepsy. The following tables summarize the key quantitative efficacy and safety

data.
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Table 1: Anti-Seizure Efficacy of E2730 in Rodent Models

Animal
Model

Seizure
Type

Species Endpoint
ED50
(mg/kg)

Reference

Corneal

Kindling
Focal Mouse

50% Effective

Dose
7.9 [1][6]

6 Hz

Psychomotor

Seizure (44

mA)

Focal

(Pharmaco-

resistant)

Mouse
50% Effective

Dose
17 [1][6]

Amygdala

Kindling

Focal

(Temporal

Lobe)

Rat

Increased

After-

Discharge

Threshold

Dose-

dependent

increase

[1][6]

Fragile X

Syndrome

(Fmr1 KO)

Audiogenic Mouse

Reduced

Incidence of

Tonic-Clonic

Seizures

17.1 [1][6]

Dravet

Syndrome

(Scn1a+/-)

Temperature-

Induced
Mouse

Elevated

Seizure

Threshold

Temperature

Significant at

10 & 20

mg/kg

[6]

Chronic

Mesial

Temporal

Lobe

Epilepsy

(Kainic Acid)

Spontaneous

Recurrent
Rat

Seizure

Suppression

Dose-

dependent;

65% seizure-

free at

highest dose

[7][8]

Table 2: Safety and Tolerability of E2730 in Rodents
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Test Species Endpoint
TD50
(mg/kg)

Protective
Index
(TD50/ED50
)

Reference

Accelerating

Rotarod
Mouse

Motor

Incoordinatio

n

350

44.3 (vs.

Corneal

Kindling)

[1][6]

Experimental Protocols
The preclinical evaluation of E2730 involved a comprehensive suite of in vivo and in vitro

assays. The methodologies for key experiments are detailed below.

In Vivo Efficacy Models
Corneal Kindling Mouse Model: This model of focal epilepsy involves repeated

subconvulsive electrical stimulation of the cornea, leading to progressively more severe

seizures. E2730 was administered to kindled mice, and the dose required to prevent

seizures in 50% of the animals (ED50) was determined.[1][6]

6 Hz Psychomotor Seizure Mouse Model: This is a model of pharmacoresistant focal

seizures. A 6 Hz electrical stimulation is delivered to the cornea, and the ability of E2730 to

prevent the resulting psychomotor seizure was assessed to determine the ED50.[1][6]

Amygdala Kindling Rat Model: This model is considered clinically relevant for temporal lobe

epilepsy. Rats are surgically implanted with an electrode in the amygdala, and repeated

electrical stimulation leads to kindled seizures. The effect of E2730 on the after-discharge

threshold (the minimum current required to elicit a seizure) was measured.[1][6]

Fragile X Syndrome (Fmr1 KO) Mouse Model: These genetically modified mice are

susceptible to audiogenic (sound-induced) seizures. The efficacy of E2730 in reducing the

incidence of wild-running, tonic-clonic seizures, and respiratory arrest was evaluated.[1][6]

Dravet Syndrome (Scn1a+/-) Mouse Model: These mice recapitulate features of Dravet

syndrome, including temperature-sensitive seizures. The effect of E2730 on the temperature

at which myoclonic jerks and generalized tonic-clonic seizures are initiated was assessed.[6]
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Chronic Mesial Temporal Lobe Epilepsy (MTLE) Rat Model: Epilepsy was induced in rats by

kainic acid-induced status epilepticus. After a period of spontaneous recurrent seizures, rats

were treated with a continuous subcutaneous infusion of E2730 for one week, and seizure

frequency was monitored via continuous video-electroencephalography (vEEG).[7][8]
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Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.

In Vitro and Ex Vivo Assays
GABA Uptake Assay: The inhibitory activity of E2730 on GAT-1, GAT-2, GAT-3, and BGT-1

was assessed using human embryonic kidney (HEK293) cells stably expressing each

transporter subtype. The concentration of E2730 required to inhibit 50% of the [3H]GABA

uptake (IC50) was determined.[1][4]
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[3H]E2730 Binding Assay: The binding of radiolabeled E2730 to brain synaptosomal

membranes from wild-type and GAT-1 deficient mice was measured to confirm GAT-1 as the

specific molecular target.[1][4]

In Vivo Microdialysis: This technique was used to measure extracellular GABA

concentrations in the hippocampus of mice. The effect of E2730 on basal GABA levels and

on high potassium-induced GABA release was examined to demonstrate the activity-

dependent nature of GAT-1 inhibition.[1][6]

Ex Vivo Human Brain Tissue Studies: Resected brain tissue from patients with focal cortical

dysplasia, a common cause of focal epilepsy, was used to evaluate the pharmacological

effects of E2730 on spontaneous epileptiform activity using optical imaging.[9]

Clinical Development Status
E2730 has progressed to clinical trials. A Phase 1 study in healthy subjects to assess safety,

tolerability, and pharmacokinetics has been completed (NCT03451890). Another Phase 1 study

evaluating multiple ascending doses and the effect of food has also been completed

(NCT04676685). A Phase 2 study in adult subjects with photosensitive epilepsy was initiated

but terminated (NCT03603639).[10] The current global highest R&D status for E2730 is

preclinical.[10]

Logical Relationships and Therapeutic Rationale
The preclinical data for E2730 supports a clear therapeutic rationale based on its unique

mechanism of action. The uncompetitive inhibition of GAT-1 is hypothesized to lead to a wide

therapeutic index, a significant advantage over existing ASMs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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